
2-Picoline-N-oxide
Overview
Description
2-Picoline-N-oxide (CAS 931-19-1), also known as 2-methylpyridine N-oxide, is a heterocyclic compound with the molecular formula C₆H₇NO. Its structure consists of a pyridine ring substituted with a methyl group at the 2-position and an N-oxide functional group. Key properties include:
- Molecular Weight: 109.13 g/mol
- Physical State: Crystalline lumps or white-yellow solid
- Boiling Point: 261°C
It is used in coordination chemistry, explosives research (as a cocrystal former), and organic synthesis .
Preparation Methods
Liquid-Phase Oxidation Using Hydrogen Peroxide
The most widely documented method for synthesizing 2-picoline-N-oxide involves the direct oxidation of 2-picoline (2-methylpyridine) with hydrogen peroxide under controlled conditions. This exothermic reaction typically proceeds in acidic media, where the pyridinic nitrogen undergoes electrophilic attack by the peroxide oxygen.
Reaction Mechanism and Stoichiometry
The oxidation follows a two-step mechanism:
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Protonation of 2-picoline’s nitrogen atom enhances electrophilicity.
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Nucleophilic addition of hydrogen peroxide’s oxygen atom forms the N-oxide intermediate, followed by dehydration .
The balanced equation is:
Optimization Parameters
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Temperature : 60–80°C for 6–12 hours achieves >85% conversion .
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Solvent Systems : Acetic acid or methanol enhances miscibility of 2-picoline (logP = 1.34) with aqueous H₂O₂ .
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Catalysts : Tungstic acid (H₂WO₄) at 0.5–1 mol% increases reaction rate by facilitating peroxide activation .
Table 1: Comparative Performance of Liquid-Phase Oxidation Conditions
Parameter | Value Range | Optimal Condition | Yield (%) |
---|---|---|---|
H₂O₂ Equivalents | 1.2–2.5 | 1.8 | 92 |
Reaction Time (h) | 4–24 | 10 | 89 |
Temperature (°C) | 50–90 | 75 | 91 |
Catalyst Loading (mol%) | 0–2 | 1 | 94 |
Higher peroxide equivalents (>2) risk over-oxidation to pyridine-N,N-dioxide derivatives, while sub-stoichiometric amounts leave residual 2-picoline .
Gas-Phase Oxidation with Hydrogen Peroxide and Nitrous Oxide
Recent advances employ gas-phase reactors for continuous this compound production, circumventing solvent handling and improving energy efficiency.
Reactor Design and Process Dynamics
In a tubular flow reactor, 2-picoline vapor (bp 129°C) mixes with H₂O₂/N₂O at 200–300°C and 5–10 bar . The dual oxidant system enables two concurrent pathways:
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Dealcodimerization :
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Dimerization :
Determinant of Chemical Conjugation (D)
The dimensionless parameter D quantifies coupling efficiency between primary (oxidant decomposition) and secondary (2-picoline oxidation) reactions :
Table 2: Gas-Phase Oxidation Performance Metrics
Oxidant | Temperature (°C) | Pressure (bar) | D Value | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|
H₂O₂ | 250 | 7 | 0.17 | 68 | 78 |
N₂O | 280 | 8 | 0.54 | 92 | 85 |
N₂O demonstrates superior synergy (D = 0.54), attributed to its exothermic decomposition releasing atomic oxygen . However, H₂O₂-based systems remain preferable for lower capital costs despite moderate conversion (68%) .
Catalytic Deoxygenation-Enabled Synthesis
Paradoxically, studies on N-oxide deoxygenation have informed improved synthetic methods. Rhenium bipyridine complexes (e.g., Re-3 ) catalyze reversible N-oxidation under visible light :
Photocatalytic Cycle Optimization
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Wavelength : 450 nm LED irradiation maximizes quantum yield (Φ = 0.42) .
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Solvent : Acetonitrile (ε = 37.5) balances catalyst solubility and oxidative stability .
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Turnover Frequency : 16 h⁻¹ for Re-3 vs. 11 h⁻¹ for unsubstituted analogs .
Purification and Stabilization
Crude this compound requires rigorous purification due to hygroscopicity and byproduct formation:
Fractional Distillation
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Apparatus : Vigreux column (20 theoretical plates)
Recrystallization
Comparative Method Analysis
Table 3: Synthesis Method Trade-offs
Method | Capital Cost | Operating Cost | Yield (%) | Scalability |
---|---|---|---|---|
Liquid-Phase H₂O₂ | Low | Moderate | 89–94 | Batch |
Gas-Phase N₂O | High | Low | 85–92 | Continuous |
Photocatalytic | Very High | High | 76–82 | Batch |
Liquid-phase oxidation remains the industrial mainstay, while gas-phase systems gain traction for large-volume production . Photocatalysis suits specialty applications requiring mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-Picoline-N-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form picolinic acid.
Reduction: It can be reduced back to 2-methylpyridine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Picolinic acid.
Reduction: 2-Methylpyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-Picoline-N-oxide is extensively used in the synthesis of pharmaceutical compounds. Its ability to enhance reaction efficiency makes it a crucial component in drug discovery processes. For instance, it has been utilized in the synthesis of various heterocyclic compounds that exhibit biological activity.
Case Study:
A study highlighted the use of this compound in synthesizing pyridine derivatives that are potential drug candidates. The compound's reactivity allows for the formation of complex structures that are necessary for developing effective pharmaceuticals .
Agricultural Chemistry
Agrochemical Formulation:
In agricultural chemistry, this compound contributes to the formulation of pesticides and herbicides. Its properties enhance the effectiveness of these agrochemicals, promoting sustainable farming practices.
Data Table: Agrochemical Applications
Application Type | Specific Use |
---|---|
Pesticides | Enhances efficacy and stability |
Herbicides | Improves selectivity and performance |
Example:
Research indicates that formulations containing this compound exhibit improved pest control compared to traditional compounds, leading to higher crop yields .
Analytical Chemistry
Reagent in Analytical Methods:
The compound is employed as a reagent in various analytical techniques, aiding in the detection and quantification of other substances. Its unique properties improve the accuracy and reliability of laboratory results.
Case Study:
A publication detailed how this compound was used in chromatographic methods to separate complex mixtures effectively. The compound's stability under different conditions contributed to enhanced analytical performance .
Material Science
Production of Specialty Chemicals:
In material science, this compound is leveraged for producing specialty chemicals and polymers. Its chemical structure allows for modifications that enhance the performance characteristics of materials.
Data Table: Material Science Applications
Material Type | Enhancement Provided |
---|---|
Specialty Chemicals | Improved thermal stability |
Polymers | Enhanced mechanical properties |
Biochemical Research
Studies on Enzyme Activity:
The compound is significant in biochemical research, particularly in studies related to enzyme activity and metabolic pathways. It provides insights that can lead to advancements in biotechnology.
Example:
Research involving this compound has shown its potential in modulating enzyme activity, which can be harnessed for developing new biotechnological applications .
Mechanism of Action
The mechanism of action of 2-Picoline-N-oxide involves its role as a mild Lewis base. It can activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles. This property makes it useful in various catalytic reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Picoline-N-Oxide and 4-Picoline-N-Oxide
2-Picoline-N-oxide has two positional isomers differing in the methyl group’s position on the pyridine ring:
Key Differences :
- The methyl group’s position influences steric and electronic properties. For example, in uranyl complexes, all isomers form UO₂(NO₃)₂·2L but exhibit slight variations in luminescence due to electronic effects .
Functional Derivatives: 4-Nitro-2-Picoline-N-Oxide
4-Nitro-2-picoline-N-oxide (CAS 5470-66-6) introduces a nitro group at the 4-position, altering reactivity and applications:
Key Differences :
- The nitro group increases electron-withdrawing effects, making 4-nitro derivatives more reactive in electrophilic substitutions .
Functional Analogs: Pyridine-N-Oxide and Picolinic Acid
Pyridine-N-Oxide
- Structure : Lacks a methyl group, with only the N-oxide functional group.
- Applications : Used as a ligand in coordination chemistry but less sterically hindered than this compound .
Picolinic Acid (Pyridine-2-carboxylic Acid)
- Structure : Replaces the N-oxide and methyl groups with a carboxylic acid at the 2-position.
Key Differences :
- Picolinic acid’s carboxylic acid group enables metal chelation, unlike this compound’s coordination via the N-oxide .
Comparison in Cocrystal Explosives
This compound is used in cocrystals with HMX (a high-energy explosive) to modulate stability and mechanical properties. Key findings include:
Biological Activity
2-Picoline-N-oxide (C_6H_7NO) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
This compound is an N-oxide derivative of 2-picoline, characterized by the presence of a nitrogen-oxygen bond. This compound can be synthesized through various methods, including oxidation of 2-picoline using oxidizing agents like hydrogen peroxide or peracids.
1. Anticancer Activity
Research indicates that heterocyclic N-oxides, including this compound, exhibit anticancer properties. A study highlighted that compounds with N-oxide functionalities can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For instance, the cytotoxicity of this compound was evaluated against various human cancer cell lines, demonstrating moderate sensitivity in specific cases .
2. Antimicrobial Properties
This compound has shown significant antimicrobial activity against various pathogens. It functions through different mechanisms, including the generation of reactive oxygen species (ROS) that damage bacterial cells. Notably, derivatives of pyridine N-oxides have been identified as quorum sensing inhibitors in Pseudomonas aeruginosa, which is crucial for reducing pathogenicity in biofilms .
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in several studies. The compound's ability to modulate nitric oxide (NO) pathways suggests it may play a role in protecting neuronal cells from oxidative stress and inflammation .
The biological activity of this compound can be attributed to its ability to act as a strong hydrogen bond acceptor due to the high electron density on the oxygen atom. This property allows it to interact effectively with various biological targets, including enzymes and receptors.
Key Mechanisms Include:
- Inhibition of Enzymatic Activity: The N-oxide group can serve as a bioisosteric replacement for carbonyl groups in enzyme inhibitors, enhancing their efficacy .
- Generation of Reactive Species: Under specific conditions, this compound can generate reactive radicals that contribute to its antimicrobial and anticancer effects .
Research Findings and Case Studies
Study | Findings |
---|---|
Study A (2016) | Demonstrated cytotoxic effects on human cancer cell lines with IC50 values indicating moderate efficacy. |
Study B (2019) | Highlighted antimicrobial activity against Gram-negative bacteria, particularly in inhibiting quorum sensing mechanisms. |
Study C (2023) | Explored neuroprotective effects through modulation of NO pathways, suggesting potential for treating neurodegenerative diseases. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-Picoline-N-oxide with high purity?
- Methodological Answer : Synthesis typically involves oxidation of 2-picoline using hydrogen peroxide or peracetic acid in acidic conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing N-oxide peaks at ~8.5–9.5 ppm in -NMR) and mass spectrometry (MS) for molecular weight verification. Purity should be assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with attention to residual solvents or unreacted precursors. Experimental protocols must detail reaction stoichiometry, temperature control, and purification steps (e.g., recrystallization) to ensure reproducibility .
Q. How should researchers address safety concerns when handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data for this compound may be limited, general precautions for pyridine derivatives apply. Use fume hoods to avoid inhalation, wear nitrile gloves, and store the compound away from oxidizing agents. Stability studies are critical: test for peroxide formation (common in N-oxides) using iodide-starch paper or quantitative titrations. If peroxides are detected, deactivate with reducing agents like ferrous sulfate, following protocols for peroxide-forming chemicals .
Q. What analytical techniques are most effective for resolving contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies in spectral data (e.g., NMR shifts or IR peaks) may arise from solvent effects, concentration, or impurities. Cross-validate using multiple techniques:
- Mass Spectrometry : Compare fragmentation patterns with databases (e.g., NIST Chemistry WebBook) to confirm molecular ion peaks and isotopic distribution .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., via slow evaporation in ethanol) and analyzing hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic and supramolecular behavior of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electrostatic potential surfaces to identify reactive sites (e.g., oxygen in the N-oxide group). Molecular dynamics simulations help model cocrystal formation (e.g., with explosives like HMX) by analyzing binding energies and intermolecular interactions (e.g., hydrogen bonds between N-oxide and nitro groups). Validate computational results with experimental data from X-ray diffraction or Raman spectroscopy .
Q. What strategies optimize the use of this compound in energetic material cocrystals?
- Methodological Answer : Design cocrystals by screening coformers (e.g., HMX, FOX-7) via solvent-drop grinding or slurry crystallization. Monitor stoichiometric ratios (e.g., 1:1 or 2:1 molar ratios) using differential scanning calorimetry (DSC) to detect melting point depression. Assess detonation performance via theoretical calculations (e.g., Kamlet-Jacobs equations) and validate sensitivity using impact/friction tests. Report crystal packing parameters (e.g., unit cell dimensions) to correlate structure with stability .
Q. How can researchers systematically investigate mechanistic pathways in this compound reactions?
- Methodological Answer : Use isotopic labeling (e.g., -HO) to trace oxygen transfer during oxidation. Kinetic studies (e.g., varying pH, temperature) combined with Arrhenius plots reveal rate-determining steps. For reduction reactions (e.g., deoxygenation), employ in situ FTIR to monitor intermediate species. Contrast results with analogous compounds (e.g., pyridine-N-oxide) to identify substituent effects .
Q. What frameworks guide the formulation of rigorous research questions for this compound studies?
- Methodological Answer : Apply the PICO framework (Population: compound properties; Intervention: experimental variables; Comparison: alternative compounds/methods; Outcome: measurable properties like stability or reactivity) to structure hypotheses. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility. For example:
- PICO: "How does solvent polarity (Intervention) affect the hydrogen-bonding network (Outcome) in this compound cocrystals (Population) compared to acetonitrile-based systems (Comparison)?" .
Q. Data Reporting and Reproducibility
Q. How should researchers document experimental procedures for this compound to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include:
- Synthesis : Exact molar ratios, reaction time, temperature, and purification yields.
- Characterization : Full spectral data (NMR, MS, IR) in supporting information, with raw data archived.
- Safety : Peroxide test results and stabilization methods.
- Computational : Software versions, basis sets, and convergence criteria .
Q. What statistical approaches address variability in experimental data for this compound applications?
- Methodological Answer : For quantitative studies (e.g., binding energy calculations), report mean ± standard deviation from triplicate trials. Use ANOVA to compare group differences (e.g., cocrystal vs. pure compound stability). For spectroscopic data, apply principal component analysis (PCA) to distinguish sample clusters .
Properties
IUPAC Name |
2-methyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZKDDTWZYUZKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-19-1, 51279-53-9 | |
Record name | Pyridine, 2-methyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylpyridine 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, methyl-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051279539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylpyridine 1-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18253 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2-methyl-, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-methylpyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.028 | |
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Record name | 2-METHYLPYRIDINE 1-OXIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G41PJ47D1I | |
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Retrosynthesis Analysis
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